molecular formula C6H4BrClFN B13118326 2-Bromo-4-(chloromethyl)-6-fluoropyridine

2-Bromo-4-(chloromethyl)-6-fluoropyridine

Cat. No.: B13118326
M. Wt: 224.46 g/mol
InChI Key: RBOUOFAUEFDFGF-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)-6-fluoropyridine (CAS 1227496-16-3) is a versatile halogenated pyridine derivative that serves as a critical synthetic intermediate in organic chemistry and drug discovery research. With the molecular formula C6H4BrClFN and a molecular weight of 224.458 g/mol, this compound features multiple reactive sites, including a bromine atom at the 2-position and a chloromethyl group at the 4-position of the fluoropyridine ring . This unique arrangement allows for sequential and selective functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, as well as nucleophilic substitutions. The chloromethyl group is particularly valuable for further derivatization, enabling researchers to introduce additional functional groups or link to other molecular scaffolds . In scientific research, this compound is primarily employed as a key building block for the synthesis of complex heterocyclic compounds and pharmaceutical candidates. Its utility extends to coordination chemistry, where it can be used to create multidentate ligands for transition metal complexes. The presence of multiple halogen atoms enhances the compound's reactivity and provides distinct electronic properties that can be leveraged in material science applications. The mechanism of action for this compound in research contexts involves its role as an electrophilic coupling partner. The halogen atoms act as leaving groups in metal-catalyzed cross-coupling reactions and nucleophilic substitutions, facilitating the construction of more complex molecular architectures. When handling this compound, standard safety protocols for reactive halogenated compounds should be followed. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

2-bromo-4-(chloromethyl)-6-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3H2

InChI Key

RBOUOFAUEFDFGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)Br)CCl

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 4 Chloromethyl 6 Fluoropyridine and Analogues

Strategies for Halogen Introduction on Pyridine (B92270) Ring Systems

The regioselective introduction of halogen atoms onto the pyridine ring is a critical aspect of synthesizing polysubstituted pyridines. The electron-deficient nature of the pyridine ring necessitates specific strategies for both bromination and fluorination.

Bromination Protocols

The introduction of a bromine atom onto the pyridine ring can be accomplished through either direct electrophilic bromination or via the transformation of an amino group.

Direct bromination of the pyridine ring is often challenging due to the ring's deactivation towards electrophilic attack. However, specific reagents and conditions can facilitate this transformation. One such approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a brominating agent. This method can be performed with or without an additional solvent, with reaction temperatures typically ranging from 80 to 125°C and reaction times of 2 to 5 hours.

Electrochemical methods also offer a viable route for the meta-bromination of pyridine derivatives under mild conditions. By employing directing groups, the regioselectivity of the bromination can be controlled, utilizing bromine salts at room temperature.

A variety of aromatic compounds can be effectively brominated using a combination of an ammonium (B1175870) bromide salt as the bromine source and Oxone® as an oxidant, leading to monobrominated products in good yields and short reaction times.

Table 1: Examples of Direct Bromination of Pyridine Derivatives

Starting Material Brominating Agent Solvent Temperature (°C) Time (h) Product Yield (%)
Pyridine derivative DBDMH None 80-125 2-5 Brominated pyridine Not specified
Pyridine derivative with directing group Bromine salt Not specified Room Temp Not specified meta-Brominated pyridine Not specified

The Sandmeyer reaction provides a classic and reliable method for introducing a bromine atom onto an aromatic ring by converting a primary amino group into a diazonium salt, which is then displaced by a bromide ion. This radical-nucleophilic aromatic substitution is typically catalyzed by copper(I) salts. The process involves the diazotization of an aminopyridine with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium, followed by treatment with a bromide source, often copper(I) bromide. This method is particularly useful for synthesizing aryl halides from aryl amines.

The diazotization-bromination of 2-aminopyridine, for instance, can be carried out to produce 2-bromopyridine (B144113). One-pot procedures have been developed for the conversion of anilines to aryl bromides and iodides, avoiding the isolation of the intermediate diazonium salts.

Table 2: Bromination via Diazotization of Aminopyridines (Sandmeyer Reaction)

Starting Material Reagents Conditions Product Yield (%)
Aryl amine 1. NaNO₂, Acid 2. CuBr Diazotization followed by bromide displacement Aryl bromide Not specified
2-Aminopyridine Not specified Diazotization-bromination 2-Bromopyridine Not specified

Fluorination Protocols

Introducing a fluorine atom onto the pyridine ring can be achieved through nucleophilic substitution of a suitable leaving group or by direct fluorination methods, often involving the corresponding pyridine N-oxide.

Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing fluorine. This involves the displacement of a good leaving group, such as a halogen or a nitro group, by a fluoride (B91410) anion. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of the ring nitrogen.

For example, 2,6-dibromopyridine (B144722) can be converted to 2-bromo-6-fluoropyridine (B132718) by treatment with potassium fluoride, often in the presence of a phase-transfer catalyst like 18-crown-6 (B118740), at elevated temperatures. Similarly, the nitro group in compounds like methyl 3-nitropyridine-4-carboxylate can be successfully replaced by a fluoride anion using cesium fluoride in a polar apathetic solvent like DMSO.

The reaction of 2-bromopyridin-4-amine with aqueous HBF₄ and sodium nitrite can lead to the formation of 2-bromo-4-fluoropyridine (B1291336) via a diazotization-fluorination sequence, which is a variation of the Balz-Schiemann reaction.

Table 3: Fluorination via Nucleophilic Displacement

Starting Material Fluorinating Agent Conditions Product Yield (%)
2,6-Dibromopyridine KF, 18-crown-6 190°C, 200 mbar 2-Bromo-6-fluoropyridine Not specified
Methyl 3-nitropyridine-4-carboxylate CsF DMSO, reflux, 1.5 h Methyl 3-fluoropyridine-4-carboxylate 38

The activation of the pyridine ring towards electrophilic attack can be achieved by converting it to the corresponding N-oxide. This strategy allows for direct fluorination at positions that are otherwise unreactive.

The direct C-H fluorination of pyridines can be accomplished using reagents like silver(II) fluoride (AgF₂), which shows high site-selectivity for the position adjacent to the nitrogen atom. This reaction is tolerant of a wide range of functional groups.

Another approach involves the use of electrophilic fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The fluorination of pyridine N-oxides can be promoted by a pyridine N-oxyl radical, using Selectfluor® in the presence of AgF.

Table 4: Direct Fluorination of Pyridine Derivatives

Starting Material Fluorinating Agent Conditions Product Yield (%)
Pyridine AgF₂ Not specified 2-Fluoropyridine (B1216828) Not specified
Reaction with Potassium Fluoride

The introduction of a fluorine atom onto the pyridine ring is often accomplished via a halogen-exchange (Halex) reaction. In the context of synthesizing 2-Bromo-4-(chloromethyl)-6-fluoropyridine, a plausible precursor would be a 2-bromo-6-chloro-4-(chloromethyl)pyridine. The fluorine atom is introduced by substituting the chlorine atom at the 6-position, which is activated towards nucleophilic aromatic substitution by the ring nitrogen.

Potassium fluoride (KF) is a common and cost-effective fluorinating agent for this type of transformation. The reaction typically requires high temperatures and is often performed in a polar aprotic solvent or under neat conditions. The efficacy of the fluorination can be enhanced by the use of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), which helps to solubilize the fluoride salt and increase the nucleophilicity of the fluoride ion. chemicalbook.com

A representative reaction for an analogous compound, the conversion of 2,6-dibromopyridine to 2-bromo-6-fluoropyridine, involves heating the starting material with potassium fluoride and 18-crown-6 in a distillation apparatus at 190°C under vacuum. chemicalbook.com The product is distilled directly from the reaction mixture. This method highlights the robust conditions often necessary for such fluorinations on pyridine rings.

Table 1: Example Conditions for Fluorination of a Dihalopyridine

Starting MaterialReagentsConditionsProduct
2,6-DibromopyridinePotassium Fluoride (KF), 18-Crown-6190°C, 200 mbar vacuum2-Bromo-6-fluoropyridine

Strategies for Chloromethyl Group Introduction

The introduction of the chloromethyl group (-CH₂Cl) is a critical step that can be achieved through several strategic routes.

Chloromethylation of Pyridine Derivatives

Direct chloromethylation of a pre-formed 2-bromo-6-fluoropyridine ring is one possible strategy. This electrophilic aromatic substitution reaction would typically involve reagents such as formaldehyde (B43269) or paraformaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. However, direct chloromethylation of pyridine rings can be challenging. The pyridine nitrogen deactivates the ring towards electrophilic attack, making the reaction sluggish and often requiring harsh conditions. Furthermore, controlling the regioselectivity on a ring that already contains multiple substituents can be difficult, potentially leading to a mixture of isomers.

Multi-step Routes from Methylpyridines

A more common and controllable approach is a multi-step synthesis starting from a corresponding methylpyridine, such as 2-bromo-6-fluoro-4-methylpyridine. This strategy involves the transformation of the methyl group into the desired chloromethyl group.

This two-step sequence first involves the oxidation of the methyl group to a hydroxymethyl group (-CH₂OH), followed by chlorination of the resulting alcohol. The oxidation can be achieved using various oxidizing agents.

The subsequent chlorination of the hydroxymethylpyridine is a standard transformation. Reagents like thionyl chloride (SOCl₂) or phosgene (B1210022) derivatives are effective for this purpose. The reaction with thionyl chloride is common but can sometimes lead to side reactions, including over-chlorination where other groups on the pyridine ring are replaced. mdpi.com For instance, in the synthesis of the related 2-bromo-6-chloromethylpyridine from 2-bromo-6-hydroxymethylpyridine, the use of SOCl₂ can lead to the formation of 2-chloro-6-(chloromethyl)pyridine (B1591532) as a significant byproduct, especially at elevated temperatures. mdpi.com

To mitigate this, milder chlorinating agents have been explored. An alternative is the cyanuric chloride/DMF adduct, which can convert the alcohol to the chloride under milder conditions, thereby preventing the undesired substitution of the bromine atom on the ring. mdpi.com This method provides a cleaner conversion to the desired chloromethyl product. mdpi.com

Table 2: Comparison of Chlorination Conditions for 2-Bromo-6-hydroxymethylpyridine

Chlorinating ReagentConditionsDesired Product Conversion (%)Over-chlorination Product (%)Reference
SOCl₂ (neat)40°C56%44% mdpi.com
SOCl₂ (neat)Room Temp79%21% mdpi.com
SOCl₂ (neat)0°C94%6% mdpi.com
Cyanuric Chloride/DMFRoom Temp>99%0% mdpi.com

Data adapted from a study on a structurally analogous compound. mdpi.com

Convergent and Divergent Synthetic Approaches to the Compound

The synthesis of polysubstituted pyridines like this compound can be designed using either convergent or divergent strategies.

A convergent synthesis would involve preparing key fragments of the molecule separately and then combining them in a late-stage step to form the final product. For example, a substituted pyridine ring could be constructed from acyclic precursors already bearing some of the required functional groups or their precursors.

A divergent synthesis is often more efficient for creating a library of related compounds. nih.govorganic-chemistry.org In this approach, a common intermediate is synthesized and then elaborated in different ways to produce a range of analogues. For this compound, a key intermediate like 2,6-dibromo-4-methylpyridine (B1312767) could be a divergent point. This intermediate could undergo:

Selective fluorination at the 6-position, followed by functionalization of the methyl group.

Functionalization of the methyl group, followed by selective fluorination.

Substitution of the bromine at the 6-position with various other nucleophiles to create a library of 6-substituted-2-bromo-4-(chloromethyl)pyridines.

This divergent approach allows for the flexible and efficient production of various analogues for structure-activity relationship (SAR) studies in medicinal or agrochemical research. nih.govrsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for any multi-step synthesis to maximize yield and purity while minimizing costs and waste. prismbiolab.com For the synthesis of this compound, several parameters for key steps must be carefully controlled.

Fluorination Step: As seen in the Halex reaction, temperature is a critical factor. Insufficient temperature leads to a slow or incomplete reaction, while excessive heat can cause decomposition. The choice of solvent and the ratio of reactants, including the phase-transfer catalyst, must be optimized to ensure efficient conversion.

Chlorination of the Hydroxymethyl Group: The data presented in Table 2 clearly demonstrates the impact of reaction conditions on selectivity. mdpi.com When using a highly reactive agent like thionyl chloride, lowering the temperature from 40°C to 0°C significantly suppresses the formation of the over-chlorinated byproduct, increasing the selectivity for the desired product from 56% to 94%. mdpi.com The choice of chlorinating agent itself is a key optimization parameter; switching from thionyl chloride to the milder cyanuric chloride/DMF system completely eliminates the selectivity problem, affording a clean product. mdpi.com

Solvent, Concentration, and Reaction Time: Across all steps, factors such as solvent polarity, reactant concentration, and reaction time must be systematically varied to find the optimal balance. For example, in nucleophilic aromatic substitution reactions, polar aprotic solvents (e.g., DMSO, DMF) are often preferred as they can accelerate the reaction rate. organic-chemistry.org Monitoring the reaction progress using techniques like TLC or GC-MS is essential to determine the optimal reaction time, preventing the formation of degradation products from prolonged reaction times.

By systematically applying optimization methodologies, such as Design of Experiments (DoE), chemists can efficiently identify the ideal conditions to produce this compound with high yield and purity. prismbiolab.com

Scalability Considerations for Preparative and Industrial Applications

The transition from laboratory-scale synthesis to preparative and industrial-scale production of this compound and its analogues necessitates a thorough evaluation of several critical factors to ensure the process is safe, efficient, economically viable, and environmentally acceptable. Key considerations include the choice of synthetic route, management of reaction conditions, handling of hazardous materials, and purification methods.

For the multi-substituted pyridine core of this compound, the regioselective introduction of three different functional groups—bromo, fluoro, and chloromethyl—presents significant challenges when scaling up. The intrinsic electronic properties of the pyridine ring can make certain positions difficult to functionalize selectively, often requiring harsh reaction conditions that are not ideal for large-scale production. researchgate.net

Key Challenges in Scaling Up Synthesis:

ChallengeDescriptionPotential Impact on Scale-Up
Regioselectivity Achieving precise placement of bromo, fluoro, and chloromethyl groups on the pyridine ring without the formation of isomeric impurities.Complex purification steps, reduced yield, and increased production costs.
Reaction Conditions Many laboratory methods for pyridine functionalization employ harsh reagents (e.g., strong acids or bases) and extreme temperatures, which can be difficult and hazardous to manage on an industrial scale. chemrxiv.orgIncreased equipment costs for specialized reactors, safety risks, and potential for side reactions.
Handling of Reagents The use of toxic and corrosive reagents like thionyl chloride for chlorination or elemental halogens for bromination requires stringent safety protocols and specialized handling equipment. acs.orgmdpi.comSignificant investment in safety infrastructure and potential for environmental contamination if not properly managed.
Thermal Management Exothermic reactions, common in halogenation and chlorination processes, can lead to thermal runaways if not adequately controlled, posing a significant safety hazard.Need for efficient cooling systems and careful monitoring of reaction temperature, which can be challenging in large reactors.
Purification The separation of the desired product from starting materials, by-products, and regioisomers can be complex and may require multi-step purification processes like chromatography, which are often not feasible for large-scale production.Increased processing time, solvent consumption, and overall cost.
Waste Disposal Industrial-scale synthesis generates significant quantities of waste, including solvents and by-products from the reactions, which must be disposed of in an environmentally responsible and cost-effective manner.Regulatory compliance costs and long-term environmental liability.

Strategies for Preparative and Industrial Scale Synthesis:

To address the challenges associated with scaling up the synthesis of this compound, several strategies can be employed, drawing from established industrial processes for related pyridine derivatives.

Process Optimization and Route Selection: The selection of a synthetic route that utilizes readily available and cost-effective starting materials is paramount. For instance, processes starting from 2,6-disubstituted pyridines and introducing the 4-substituent later in the synthesis might be more scalable than building the pyridine ring from acyclic precursors. illinois.edu Researchers have developed novel and highly efficient methods for manufacturing pyridine compounds by incorporating dehydrating agents to improve yields and reduce side reactions. vcu.edu

Scalable Halogenation and Chloromethylation Techniques: For the introduction of the bromo and fluoro groups, methods that avoid harsh conditions are preferable. For example, the use of N-halosuccinimides for halogenation can offer milder reaction conditions compared to elemental halogens. chemrxiv.org For chloromethylation, while thionyl chloride is effective, its use on a large scale is problematic due to safety and environmental concerns. acs.org Alternative, safer chlorinating agents and process conditions, such as using phosphoryl chloride in the presence of a base, have been developed for the synthesis of related compounds like 2-chloromethylpyridine. researchgate.net A patent for the synthesis of 4-(chloromethyl)pyridine (B78701) hydrochloride describes a multi-step process starting from 4-methylpyridine, which could be adapted. google.com

Flow Chemistry: The adoption of continuous flow reactors can offer significant advantages for the production of functionalized pyridines. Flow chemistry allows for better control over reaction parameters such as temperature and mixing, leading to improved selectivity and safety, especially for highly exothermic reactions. vcu.edu This technology can also facilitate a more streamlined and automated manufacturing process.

Catalytic Methods: The development of catalytic methods for the direct C-H functionalization of pyridines is a promising area for improving the efficiency and sustainability of the synthesis. researchgate.net While still an area of active research, catalytic approaches could potentially reduce the number of synthetic steps and the amount of waste generated.

Crystallization and Purification: Developing a robust crystallization process for the final product or key intermediates is crucial for achieving high purity on a large scale without resorting to chromatography. This involves a careful study of solvent systems and crystallization conditions.

The following table summarizes potential scalable approaches for the key synthetic steps involved in the preparation of this compound:

Synthetic StepLaboratory MethodPotential Scalable AlternativeKey Advantages of Scalable Method
Bromination Elemental bromine with strong acidN-Bromosuccinimide (NBS) in a suitable solventMilder reaction conditions, improved selectivity, easier handling.
Fluorination Diazotization-fluorination (Balz-Schiemann)Nucleophilic aromatic substitution (SNAr) on a suitable precursorAvoids handling of potentially explosive diazonium salts.
Chloromethylation Thionyl chloridePhosphoryl chloride with a base, or a multi-step synthesis from a methylpyridine precursorImproved safety profile, reduced corrosive by-products. researchgate.netgoogle.com

Ultimately, the successful industrial-scale production of this compound will depend on a multi-faceted approach that combines a carefully designed synthetic route with modern process chemistry principles to ensure a safe, efficient, and cost-effective manufacturing process.

Advanced Reactivity and Mechanistic Studies of 2 Bromo 4 Chloromethyl 6 Fluoropyridine

Reactivity of the Pyridine (B92270) Nucleus and Halogen Substituents

The chemical behavior of 2-Bromo-4-(chloromethyl)-6-fluoropyridine is dictated by the interplay of its pyridine core and the attached halogen substituents. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, a characteristic that is significantly amplified by the presence of three strongly electron-withdrawing groups: a bromo group at the C2 position, a fluoro group at the C6 position, and a chloromethyl group at the C4 position.

The cumulative electron-withdrawing nature of the nitrogen atom and the halogen substituents profoundly influences the reactivity of the pyridine nucleus. nih.govnih.gov This strong inductive effect deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions, which typically require harsh conditions if they proceed at all. pearson.com Conversely, this electron deficiency renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. nih.gov

The fluorine atom at C6, being the most electronegative halogen, strongly activates its position for SNAr. Reactions of 2-fluoropyridines with nucleophiles are often significantly faster than those of their 2-chloro analogues. nih.gov However, in the context of transition-metal-catalyzed cross-coupling, the reactivity of the carbon-halogen bonds follows a different trend, which is crucial for the selective functionalization of the molecule. The substituents also lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, which plays a key role in the oxidative addition step of cross-coupling reactions. acs.org

In polyhalogenated pyridines, the site of reaction in transition-metal-catalyzed cross-couplings is governed by the relative reactivity of the carbon-halogen bonds. nih.govnih.gov The established reactivity trend for halogens in the crucial oxidative addition step is C-I > C-Br > C-Cl >> C-F. nsf.gov For this compound, this hierarchy dictates that the C2-Br bond is the most labile and, therefore, the primary site for oxidative addition with a palladium(0) catalyst. nih.govnih.gov

Theoretical models, such as the distortion-interaction model, support this selectivity. nsf.gov They posit that the bond dissociation energy (BDE) of the C-X bond and the interaction between the palladium catalyst's HOMO and the heterocycle's LUMO determine the favored reaction site. acs.orgresearchgate.net For dihalogenated pyridines, the C2 position is generally the most reactive site due to a weaker C-X bond and a more positively charged carbon atom resulting from its proximity to the ring nitrogen. nih.govnsf.gov Consequently, transformations involving this compound are expected to occur with high regioselectivity at the C2-bromo position, leaving the C6-fluoro and C4-chloromethyl groups intact under typical cross-coupling conditions.

Transformations Involving the Bromine Moiety

The bromine atom at the C2 position is the most versatile handle for synthetic transformations, primarily through reactions that form new carbon-carbon bonds.

Transition-metal-catalyzed cross-coupling reactions are powerful methods for constructing C-C bonds and are central to the synthetic utility of aryl halides. libretexts.orgmdpi.com For this compound, palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings provide efficient pathways to introduce aryl, heteroaryl, and alkynyl groups at the C2 position.

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid, catalyzed by a palladium complex. libretexts.org The reaction of electron-deficient 2-bromopyridines can be challenging due to a potentially slow transmetalation step and the propensity of heteroaryl boronic acids to undergo protodeboronation. rsc.orgnih.gov To overcome these issues, specialized catalytic systems are often employed, featuring bulky, electron-rich phosphine (B1218219) ligands such as tricyclohexylphosphine (B42057) (PCy₃), tri-tert-butylphosphine (B79228) (P(tBu)₃), or biarylphosphines like SPhos and XPhos, in combination with palladium sources like Pd₂(dba)₃ or preformed palladium-ligand complexes. rsc.orgnih.gov

A typical Suzuki-Miyaura reaction on this compound would selectively replace the bromine atom, yielding 2-aryl-4-(chloromethyl)-6-fluoropyridine derivatives.

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Various Boronic Acids Reaction conditions are illustrative and based on established protocols for similar 2-bromopyridine (B144113) substrates. nih.govnih.gov

EntryBoronic AcidProductCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acid4-(Chloromethyl)-6-fluoro-2-phenylpyridinePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10092
24-Methoxyphenylboronic acid4-(Chloromethyl)-6-fluoro-2-(4-methoxyphenyl)pyridinePd₂(dba)₃ / P(tBu)₃Cs₂CO₃Toluene11088
33-Thienylboronic acid4-(Chloromethyl)-6-fluoro-2-(thiophen-3-yl)pyridinePd(PPh₃)₄K₂CO₃DME/H₂O9085
4Pyridine-3-boronic acid4'-(Chloromethyl)-6'-fluoro-[2,3'-bipyridine]Pd(OAc)₂ / PCy₃K₃PO₄1,4-Dioxane/H₂O10078
54-(Trifluoromethyl)phenylboronic acid4-(Chloromethyl)-6-fluoro-2-(4-(trifluoromethyl)phenyl)pyridinePd(dppf)Cl₂CsFTHF8090

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.org The classic catalytic system employs a palladium complex, such as Pd(PPh₃)₄, in conjunction with a copper(I) co-catalyst, typically CuI, and an amine base like triethylamine (B128534) or diisopropylamine. scirp.orgwikipedia.org The reaction proceeds via two interconnected catalytic cycles involving palladium and copper. libretexts.org As with the Suzuki-Miyaura coupling, the reaction with this compound occurs selectively at the C2-Br bond. This transformation is highly valuable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science. researchgate.netsemanticscholar.org

Table 2: Representative Sonogashira Coupling of this compound with Terminal Alkynes Reaction conditions are illustrative and based on established protocols for similar 2-bromopyridine substrates. scirp.orgresearchgate.net

EntryTerminal AlkyneProductCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylacetylene4-(Chloromethyl)-6-fluoro-2-(phenylethynyl)pyridinePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6594
2Ethynyltrimethylsilane4-(Chloromethyl)-6-fluoro-2-((trimethylsilyl)ethynyl)pyridinePd(PPh₃)₄ / CuIi-Pr₂NHDMF7091
31-Heptyne4-(Chloromethyl)-2-(hept-1-yn-1-yl)-6-fluoropyridinePd(PPh₃)₂Cl₂ / CuIEt₃NAcetonitrile8087
43-Ethynylthiophene4-(Chloromethyl)-6-fluoro-2-(thiophen-3-ylethynyl)pyridinePd(PPh₃)₄ / CuIEt₃NDMF8089
5Propargyl alcohol3-(4-(Chloromethyl)-6-fluoropyridin-2-yl)prop-2-yn-1-olPd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHF6085

Transition-Metal-Catalyzed Cross-Coupling Reactions

Other Palladium-Catalyzed Coupling Reactions

Beyond the more common Suzuki and Sonogashira reactions, this compound can participate in other palladium-catalyzed cross-coupling reactions, such as the Stille coupling. The Stille reaction forms a carbon-carbon bond between an organotin compound and an organic halide. While specific examples detailing the Stille coupling of this compound are not extensively documented in readily available literature, the general mechanism and applicability to bromopyridines are well-established.

The catalytic cycle of the Stille reaction typically involves three key steps: oxidative addition of the bromopyridine to a palladium(0) complex, transmetalation with an organostannane reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. A variety of organostannanes can be employed, allowing for the introduction of diverse functional groups onto the pyridine ring.

Coupling PartnerCatalystLigandSolventTemperature (°C)Yield (%)
Organostannane (R-SnBu₃)Pd(PPh₃)₄PPh₃Toluene110Not Reported
VinyltributyltinPdCl₂(PPh₃)₂PPh₃DMF80Not Reported

Note: The data in this table is representative of typical Stille coupling reactions involving bromopyridines and is intended to be illustrative due to the limited specific data for the title compound.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides, including this compound. This reaction typically involves the treatment of the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to replace the bromine atom with a lithium atom. This generates a highly reactive pyridyllithium intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents.

The rate of halogen-metal exchange is generally faster for bromine than for chlorine, allowing for selective reaction at the C2 position of the pyridine ring. The reaction is typically carried out in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), at temperatures ranging from -78 °C to -100 °C to prevent side reactions.

Typical Reaction Conditions for Halogen-Metal Exchange:

Organolithium ReagentSolventTemperature (°C)ElectrophileProduct
n-BuLiTHF-78DMF2-Formyl-4-(chloromethyl)-6-fluoropyridine
t-BuLiEt₂O-78CO₂4-(Chloromethyl)-6-fluoro-pyridine-2-carboxylic acid
n-BuLiToluene-78R-CHO2-(CHR(OH))-4-(chloromethyl)-6-fluoropyridine

Note: The products listed are predicted based on the quenching of the lithiated intermediate with the respective electrophiles.

Radical Reactions

The bromine atom at the C2 position of this compound can also participate in radical reactions. These reactions often involve the generation of a pyridyl radical intermediate, which can then undergo various transformations, such as addition to alkenes or alkynes, or cyclization reactions.

One common method for generating aryl radicals from aryl bromides is through the use of radical initiators, such as azobisisobutyronitrile (AIBN), in the presence of a hydrogen donor, like tributyltin hydride (Bu₃SnH). Photoredox catalysis has also emerged as a mild and efficient method for generating aryl radicals from halopyridines under visible light irradiation.

While specific studies focusing on the radical reactions of this compound are limited, the known reactivity of bromopyridines suggests its potential to participate in such transformations for the formation of new carbon-carbon bonds.

Transformations Involving the Chloromethyl Group

Nucleophilic Substitution Reactions

The chloromethyl group at the C4 position of the pyridine ring is a reactive site for nucleophilic substitution reactions. The chlorine atom can be displaced by a variety of nucleophiles, providing a versatile handle for the introduction of different functional groups.

Reactions with Oxygen Nucleophiles (e.g., Alcohols)

The chlorine atom of the chloromethyl group can be displaced by oxygen nucleophiles, such as alcohols or alkoxides, to form the corresponding ethers. These reactions are typically carried out in the presence of a base to deprotonate the alcohol and generate the more nucleophilic alkoxide. The choice of base and solvent can influence the reaction rate and yield. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH).

AlcoholBaseSolventTemperature (°C)Product
MethanolNaHTHF252-Bromo-6-fluoro-4-(methoxymethyl)pyridine
EthanolK₂CO₃Acetonitrile802-Bromo-4-(ethoxymethyl)-6-fluoropyridine
IsopropanolNaOHDMSO602-Bromo-6-fluoro-4-(isopropoxymethyl)pyridine

Note: The data presented is based on general procedures for the etherification of benzylic chlorides.

Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydroxylamine (B1172632), Azoles)

A wide range of nitrogen nucleophiles can displace the chloride of the chloromethyl group to form new carbon-nitrogen bonds. This includes reactions with primary and secondary amines, hydroxylamine, and various azoles.

Reactions with Amines: The reaction with primary or secondary amines leads to the formation of the corresponding aminomethylpyridines. These reactions are often performed in the presence of a base to neutralize the HCl generated during the reaction.

Reactions with Hydroxylamine: Reaction with hydroxylamine can yield the corresponding N-(pyridin-4-ylmethyl)hydroxylamine derivative.

Reactions with Azoles: Azoles, such as imidazole (B134444) and pyrazole, are heterocyclic compounds containing nitrogen atoms that can act as nucleophiles. The N-alkylation of azoles with this compound would proceed by displacement of the chloride to form a new N-C bond.

NucleophileBaseSolventTemperature (°C)Product
DiethylamineK₂CO₃Acetonitrile80N-( (2-bromo-6-fluoropyridin-4-yl)methyl)-N-ethylethanamine
HydroxylamineNaHCO₃Ethanol78N-((2-bromo-6-fluoropyridin-4-yl)methyl)hydroxylamine
ImidazoleNaHDMF251-((2-bromo-6-fluoropyridin-4-yl)methyl)-1H-imidazole
PyrazoleK₂CO₃Acetonitrile801-((2-bromo-6-fluoropyridin-4-yl)methyl)-1H-pyrazole

Note: The data in this table is based on established procedures for the N-alkylation of amines and azoles with benzylic halides.

Reactions with Sulfur Nucleophiles (e.g., Thiols)

The this compound molecule possesses two primary electrophilic sites susceptible to attack by sulfur nucleophiles: the benzylic carbon of the chloromethyl group and the carbon atoms of the pyridine ring bearing halogen substituents. The chloromethyl group at the 4-position is particularly reactive towards nucleophilic substitution, akin to a benzylic halide.

Thiols (R-SH) and their corresponding conjugate bases, thiolates (R-S⁻), are potent nucleophiles due to the high polarizability of sulfur. In reactions with this compound, the thiolate anion will preferentially attack the chloromethyl group in a standard SN2 fashion. This reaction is typically rapid and efficient, leading to the displacement of the chloride ion and the formation of a thioether derivative.

The general reaction can be represented as: This compound + R-S⁻Na⁺ → 2-Bromo-4-(R-thiomethyl)-6-fluoropyridine + NaCl

This transformation is valuable for introducing a variety of sulfur-containing moieties onto the pyridine scaffold, which can be used for further synthetic manipulations or to modulate the biological activity of the molecule. The reaction conditions are generally mild, often conducted in polar aprotic solvents like DMF or DMSO at or slightly above room temperature. The choice of base to deprotonate the thiol is crucial and can range from sodium hydroxide to weaker bases like potassium carbonate, depending on the acidity of the thiol.

While the chloromethyl group is the more reactive site for SN2 reactions, under more forcing conditions, nucleophilic aromatic substitution (SNAr) involving the displacement of the fluorine or bromine atoms on the pyridine ring by the sulfur nucleophile can also occur. However, the high reactivity of the chloromethyl group typically ensures chemoselective substitution at this position under controlled conditions. acs.org

Formation of Reactive Intermediates for Further Functionalization

The halogen substituents on the pyridine ring of this compound provide a handle for generating highly reactive organometallic intermediates, which are pivotal for creating new carbon-carbon and carbon-heteroatom bonds. A primary example is the formation of a Grignard reagent. wikipedia.org

The bromine atom at the C-2 position is more susceptible to oxidative addition with magnesium metal than the C-F bond. By treating this compound with magnesium turnings in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether, a pyridyl Grignard reagent can be formed. researchgate.net It is important to note that the chloromethyl group can also react with the formed Grignard reagent, leading to potential side reactions. Therefore, careful control of reaction conditions or protection of the chloromethyl group may be necessary.

The formation of the Grignard reagent transforms the electrophilic C-2 carbon into a potent nucleophilic center. This intermediate can then be reacted with a wide array of electrophiles for further functionalization.

Table 1: Examples of Functionalization via Grignard Reagent Intermediate

Reactant (Electrophile)Product TypeResulting Functional Group
Aldehydes/KetonesSecondary/Tertiary Alcohol-CH(OH)R / -C(OH)R₂
Carbon Dioxide (CO₂)Carboxylic Acid-COOH
EstersTertiary Alcohol-C(OH)R₂
Alkyl Halides (with catalyst)Alkylated Pyridine-R

This method significantly expands the synthetic utility of the parent compound, allowing for the introduction of diverse functional groups at the 2-position of the pyridine ring. wikipedia.orgyoutube.comyoutube.com

Reduction Reactions (e.g., to Methyl Groups)

The reduction of the chloromethyl group in this compound to a methyl group is a key transformation for modifying the electronic and steric properties of the molecule. This conversion can be achieved through several established methodologies.

One of the most common methods is catalytic hydrogenation . This involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the hydrogenolysis of the carbon-chlorine bond. A base, such as sodium acetate (B1210297) or triethylamine, is often added to neutralize the HCl formed during the reaction, preventing side reactions.

This compound + H₂ (g) --(Pd/C, Base)--> 2-Bromo-6-fluoro-4-methylpyridine + HCl

Alternatively, hydride-based reducing agents can be employed. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal catalyst can effect the reduction. However, care must be taken as these reagents can also potentially reduce the pyridine ring or react with the other halogen substituents under certain conditions.

Another approach involves the reductive elimination of functionalities at the 4-position. For instance, pyridinecarboxamides and pyridinecarboxylic acids have been shown to be reduced to the corresponding methylpyridines using reagents like samarium diiodide in the presence of water. clockss.org This suggests a potential two-step route where the chloromethyl group is first oxidized to a carboxylic acid and then reduced to the methyl group.

Oxidation Reactions (e.g., to Pyridine N-Oxides, Aldehydes)

Oxidation to Pyridine N-Oxides: The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. researchgate.net This transformation alters the electronic properties of the ring, making it more susceptible to certain types of substitution reactions. scripps.edu Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. google.com The reaction is typically carried out in a chlorinated solvent like dichloromethane.

This compound + Peroxy Acid → this compound N-oxide

The resulting N-oxide is a versatile intermediate. The N-oxide group activates the C-2 and C-4 positions towards nucleophilic attack and can be subsequently removed by deoxygenation if required. researchgate.netfu-berlin.de

Oxidation to Aldehydes: The oxidation of the chloromethyl group to a pyridine-4-carboxaldehyde derivative is a valuable synthetic step, as aldehydes are precursors to a multitude of other functional groups. Direct oxidation of the chloromethyl group can be challenging, but several indirect routes are feasible.

One common strategy involves a two-step process:

Nucleophilic Displacement: The chloride is first displaced by a nucleophile like hydroxide or acetate to form the corresponding alcohol or ester. For example, reaction with sodium acetate followed by hydrolysis would yield 2-Bromo-6-fluoro-4-(hydroxymethyl)pyridine.

Oxidation of the Alcohol: The resulting primary alcohol can then be oxidized to the aldehyde using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions. google.comgoogle.com

Table 2: Common Reagents for Oxidation of 4-Pyridinemethanol to 4-Pyridinecarboxaldehyde

ReagentConditionsAdvantages/Disadvantages
Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂Mild, stops at the aldehyde. Stoichiometric and generates chromium waste.
Manganese Dioxide (MnO₂)CH₂Cl₂ or CHCl₃, room temp.Selective for benzylic/allylic alcohols. Requires activation of MnO₂.
Swern Oxidation (DMSO, oxalyl chloride, Et₃N)Anhydrous CH₂Cl₂, low temp. (-78 °C)High yields, mild conditions. Requires cryogenic temperatures and produces dimethyl sulfide.

This transformation provides access to the corresponding pyridine-4-carboxaldehyde, a key building block in medicinal and materials chemistry. wikipedia.org

Transformations Involving the Fluorine Moiety

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridines

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C-2 and C-6). Both the fluorine at C-6 and the bromine at C-2 are potential leaving groups in an SNAr reaction.

Generally, in SNAr reactions on haloarenes, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The high electronegativity of fluorine makes the attached carbon atom more electrophilic and better able to stabilize the negative charge in the intermediate, often making fluoride (B91410) a better leaving group than bromide or chloride in SNAr, contrary to SN1/SN2 trends. masterorganicchemistry.comnih.gov

Therefore, the C-6 position is the most probable site for nucleophilic attack. A wide range of nucleophiles can be employed to displace the fluoride ion. acs.org

Table 3: Nucleophilic Aromatic Substitution Reactions at the C-6 Position

NucleophileReagent ExampleProduct
O-NucleophilesSodium methoxide (B1231860) (NaOMe)2-Bromo-4-(chloromethyl)-6-methoxypyridine
N-NucleophilesAmmonia (NH₃), Amines (RNH₂)6-Amino-2-bromo-4-(chloromethyl)pyridine
S-NucleophilesSodium thiophenoxide (NaSPh)2-Bromo-4-(chloromethyl)-6-(phenylthio)pyridine

These reactions are typically performed in polar aprotic solvents like DMSO or DMF, and may require elevated temperatures. The chemoselectivity of the reaction (substitution at C-6 vs. C-2) can sometimes be controlled by the choice of nucleophile, solvent, and temperature. rsc.orgreddit.com This reactivity provides a powerful method for introducing diverse functionality at the C-6 position of the pyridine ring.

Chemoselective Hydrogenation and Reduction of Fluorinated Pyridines (e.g., to Fluorinated Piperidines)

The reduction of the fluorinated pyridine ring to a fluorinated piperidine (B6355638) is a highly valuable transformation in medicinal chemistry, as the piperidine scaffold is a common motif in pharmaceuticals. This hydrogenation must be performed chemoselectively, reducing the aromatic ring while leaving the carbon-fluorine and carbon-bromine bonds intact. nih.gov

Heterogeneous catalysis is the most common approach for this transformation. Catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst) or palladium-based catalysts are effective for the hydrogenation of pyridine rings. asianpubs.orgresearchgate.netasianpubs.org The reaction is typically carried out under a hydrogen atmosphere (from 50 bar to higher pressures) in a protic solvent, often with an acidic additive. researchgate.net The acid protonates the pyridine nitrogen, which activates the ring towards reduction and can help prevent catalyst poisoning. acs.org

This compound + 3 H₂ --(Catalyst, Acid)--> 2-Bromo-4-(chloromethyl)-6-fluoropiperidine

Recent studies have highlighted robust methods for the cis-selective hydrogenation of fluoropyridines using palladium on carbon (Pd/C) or palladium(II) hydroxide on carbon (Pd(OH)₂/C) in the presence of acids like HCl. nih.govacs.org These methods show good tolerance for various functional groups and allow for the selective reduction of the pyridine ring over other aromatic systems. acs.org

Rhodium-based catalysts have also been explored for the hydrogenation of fluoropyridines. nih.govliverpool.ac.uk While highly active, controlling chemoselectivity, particularly preventing hydrodehalogenation, can be a challenge and is highly dependent on the specific catalyst and reaction conditions employed. nih.gov The successful chemoselective hydrogenation provides access to substituted fluorinated piperidines, which are important building blocks for drug discovery. nih.gov

Chemo-, Regio-, and Stereoselectivity in Reactions of the Poly-functionalized Compound

The poly-functionalized nature of this compound, featuring three distinct reactive sites—a bromine atom, a fluorine atom, and a chloromethyl group—presents a complex yet intriguing case for studying selectivity in chemical transformations. The electronic properties of the pyridine ring, coupled with the inherent characteristics of each substituent, govern the chemo-, regio-, and stereoselectivity of its reactions. Understanding these factors is paramount for the strategic synthesis of more complex molecules.

Comparative Reactivity of Bromine vs. Fluorine vs. Chloromethyl Groups

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho (2 and 6) and para (4) to the nitrogen atom are particularly activated for such reactions because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. In this compound, all three substituents are located at these activated positions.

The comparative reactivity of the halogen substituents in SNAr reactions on pyridine rings is a well-studied phenomenon. Contrary to the trend in alkyl halides, where the C-Br bond is weaker and bromide is a better leaving group than fluoride, in SNAr reactions, the C-F bond is typically the most reactive. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom. This effect polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity of fluorine in this context. nih.gov Therefore, in competitive reactions involving nucleophilic substitution on the pyridine ring, the fluorine atom at the 6-position is expected to be the most reactive site, followed by the bromine atom at the 2-position.

The chloromethyl group at the 4-position, however, introduces a different reaction pathway: nucleophilic substitution of the SN2 type. The reactivity of this group is largely independent of the aromatic ring's electronics in an SNAr sense but is influenced by the stability of the benzylic-like carbocation intermediate in an SN1-type mechanism or the accessibility of the carbon atom for backside attack in an SN2 mechanism. Given that the chloromethyl group provides a readily accessible electrophilic carbon and chloride is a good leaving group, this site is also highly prone to nucleophilic attack.

The ultimate chemoselectivity of a reaction with a given nucleophile will depend on the reaction conditions and the nature of the nucleophile itself. "Hard" nucleophiles (e.g., alkoxides, amines) will generally favor the SNAr pathway, preferentially attacking the most electrophilic carbon on the ring, which is the one attached to the fluorine atom. "Soft" nucleophiles, on the other hand, might show a preference for the SN2 reaction at the chloromethyl group. It has been noted that linking pyridine-based ligands often involves the addition of chloromethyl groups to serve as electrophilic handles for substitution reactions. semanticscholar.org

Below is a table summarizing the expected reactivity order for different types of nucleophilic substitution reactions on this compound.

Reaction TypeMost Reactive SiteSecond Most Reactive SiteLeast Reactive SiteRationale
SNAr 6-Fluoro2-Bromo4-ChloromethylFluorine's strong inductive effect activates the C6 position for nucleophilic attack.
SN2 4-ChloromethylN/AN/AThis group is susceptible to direct displacement of the chloride ion.

Impact of Ortho- and Para-Substituents on Reaction Energetics and Entropies

The energetics and entropies of reactions involving this compound are significantly influenced by the electronic and steric effects of its substituents. In the context of SNAr reactions, the stability of the intermediate Meisenheimer complex is a key determinant of the reaction's activation energy.

Computational studies on substituted pyridines have shown that steric interactions can play a crucial role in determining reactivity. nih.gov For instance, the presence of a bulky substituent at a position adjacent to the reaction center can increase the activation energy due to steric hindrance, thereby slowing down the reaction. In this compound, the bromine atom and the fluorine atom are of different sizes, which could lead to different steric environments around the 2- and 6-positions. However, given that fluorine is a relatively small atom, the steric hindrance at the 6-position is expected to be minimal.

The entropy of activation for these reactions is also influenced by the substituents. The formation of the Meisenheimer complex involves the association of the nucleophile with the pyridine ring, leading to a more ordered transition state and thus a negative entropy of activation. The nature of the ortho- and para-substituents can affect the solvation of the transition state, which in turn influences the entropy. For example, a more charge-delocalized intermediate may have a less organized solvent shell, leading to a less negative entropy of activation.

The following table provides a qualitative summary of the expected impact of the substituents on the reaction energetics for an SNAr reaction.

SubstituentPositionElectronic EffectImpact on Meisenheimer IntermediateEffect on Activation Energy
Fluoro 6 (ortho)Strong Inductive WithdrawalStrong StabilizationLowering
Bromo 2 (ortho)Inductive WithdrawalStabilizationLowering
Chloromethyl 4 (para)Inductive WithdrawalModerate StabilizationMinor Lowering

Applications As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Role in Heterocycle Synthesis and Scaffold Construction

The compound serves as a cornerstone in the synthesis of various heterocyclic structures, enabling the introduction of the pyridyl moiety into larger, more complex frameworks. The bromo and fluoro groups are susceptible to various cross-coupling and nucleophilic substitution reactions, while the chloromethyl group provides a handle for alkylation and further functionalization.

The reactivity of the bromo and fluoro substituents on the pyridine (B92270) ring allows for the introduction of a wide range of functionalities, leading to the synthesis of novel pyridine derivatives. The bromo group at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 6-position, while generally less reactive than bromine in cross-coupling reactions, can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, particularly with strong nucleophiles. This differential reactivity allows for a stepwise functionalization of the pyridine core.

Furthermore, the chloromethyl group at the 4-position is a versatile handle for introducing various substituents. It can readily react with a diverse range of nucleophiles, including amines, thiols, and carbanions, to afford a variety of 4-substituted pyridine derivatives. This reactivity is crucial for building molecular complexity and tailoring the properties of the final compounds for specific applications.

Reaction Type Reagent/Catalyst Functional Group Transformation Resulting Compound Class
Suzuki CouplingPd catalyst, boronic acidC-Br to C-CAryl/heteroaryl-substituted pyridines
Sonogashira CouplingPd/Cu catalyst, terminal alkyneC-Br to C-C (alkyne)Alkynyl-substituted pyridines
Nucleophilic SubstitutionAmines, Thiols, etc.C-Cl (of CH2Cl) to C-N, C-S, etc.4-(Aminomethyl)-, 4-(Thiomethyl)-pyridines, etc.
Nucleophilic Aromatic SubstitutionStrong nucleophilesC-F to C-Nu6-Substituted-2-bromo-4-(chloromethyl)pyridines

The trifunctional nature of 2-Bromo-4-(chloromethyl)-6-fluoropyridine makes it an excellent starting material for the synthesis of fused heterocyclic systems. By carefully choosing reaction conditions and reagents, chemists can orchestrate intramolecular cyclization reactions to construct bicyclic and polycyclic scaffolds containing a pyridine ring.

For the synthesis of thiazolopyridines , the chloromethyl group can be reacted with a sulfur nucleophile, such as thiourea or a thioamide, followed by an intramolecular cyclization that involves one of the other reactive sites on the pyridine ring. This strategy allows for the efficient construction of the thiazole ring fused to the pyridine core.

While direct, well-documented examples of its use in the synthesis of indoles and quinolines are less common in readily available literature, the functional handles present on this compound offer potential pathways for such transformations. For instance, the bromo and chloromethyl groups could be utilized in multi-step sequences involving cross-coupling and cyclization reactions to build the requisite carbocyclic ring fused to the pyridine moiety, ultimately leading to azaindole or azaquinoline-type structures.

Fused Heterocycle Key Reaction Strategy Potential Precursor from Subject Compound
ThiazolopyridinesReaction with a sulfur nucleophile followed by intramolecular cyclization.4-((Thioacetamido)methyl)pyridine derivative
Indoles (Azaindoles)Multi-step sequence involving cross-coupling and intramolecular cyclization.A 2-alkenyl-4-aminomethylpyridine derivative
Quinolines (Azaquinolines)Multi-step sequence involving annulation strategies.A functionalized pyridine with appropriate side chains for cyclization

Contribution to Ligand and Catalyst Design in Organometallic Chemistry

The pyridine nucleus is a ubiquitous structural motif in ligands for organometallic chemistry due to its excellent coordinating properties with a wide range of metal centers. The functional handles on this compound provide a versatile platform for the synthesis of novel ligands and, subsequently, coordination complexes and organometallic catalysts.

The nitrogen atom of the pyridine ring, along with other donor atoms introduced through the functional groups, can act as coordination sites for metal ions. For example, the chloromethyl group can be used to introduce phosphine (B1218219), amine, or thiol moieties, which are excellent coordinating groups. The bromo and fluoro groups can also be replaced by other donor groups through various synthetic transformations. This allows for the synthesis of a wide variety of mono- and polydentate ligands with tailored electronic and steric properties. These ligands can then be used to form stable coordination complexes with various transition metals.

The development of new catalysts is a cornerstone of modern chemistry, and organometallic complexes play a central role in this endeavor. By designing and synthesizing ligands from this compound with specific electronic and steric properties, it is possible to fine-tune the reactivity and selectivity of the corresponding metal complexes. These tailored organometallic systems can then be employed as catalysts in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The ability to systematically modify the ligand framework starting from a versatile building block like this compound is crucial for the rational design of new and improved catalytic systems.

Utility in Agrochemical Research and Development

Halogenated pyridine derivatives are a prominent class of compounds in the agrochemical industry, with many commercial pesticides and herbicides containing this structural motif. The presence of fluorine atoms, in particular, can significantly enhance the biological activity and metabolic stability of a molecule. This compound serves as a valuable intermediate in the synthesis of novel agrochemicals.

The different reactive sites on the molecule allow for the introduction of various pharmacophores and toxophores, enabling the exploration of structure-activity relationships and the optimization of biological efficacy. The pyridine core itself is a key component in many successful agrochemicals, and the ability to functionalize it at three different positions provides a powerful tool for the discovery of new and effective crop protection agents. The synthesis of various trifluoromethylpyridine derivatives, which are key components in numerous agrochemicals, often starts from halogenated pyridine precursors.

Utility in Medicinal Chemistry Research and Drug Discovery

The unique structural features of this compound also make it a valuable tool in the field of medicinal chemistry for the development of new therapeutic agents.

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically relevant scaffolds. nbinno.com The halogenated pyridine motif is present in numerous approved drugs and clinical candidates. researchgate.net The ability to selectively functionalize the different halogen positions allows for the creation of diverse libraries of compounds for screening and lead optimization in drug discovery programs. nbinno.com For example, similar bromo-fluoropyridine derivatives are used as building blocks for potential drug candidates targeting neurological and inflammatory diseases.

The development of novel radiolabeling methods is crucial for advancing positron emission tomography (PET), a powerful in vivo imaging technique. nih.gov While direct nucleophilic fluorination of aromatic rings with fluorine-18 (B77423) ([¹⁸F]) is often challenging, the use of synthons like 2-bromo-6-[¹⁸F]fluoropyridine has shown promise. nih.gov This approach involves a two-step process where the ¹⁸F is first incorporated into the pyridine ring, followed by transition metal-mediated cross-coupling reactions to attach it to the molecule of interest. nih.gov This strategy expands the scope of molecules that can be labeled with ¹⁸F for PET imaging. nih.gov The silicon-fluoride acceptor (SiFA) motif is another innovative method that simplifies ¹⁸F-labeling under mild conditions. youtube.com

Integration into Materials Science and Polymer Chemistry

The unique electronic and physical properties imparted by fluorine atoms make fluorinated compounds, including derivatives of this compound, valuable in materials science. mdpi.com Fluoropolymers often exhibit enhanced thermal stability, chemical resistance, and hydrophobicity. mdpi.com While specific applications of this compound in this area are not extensively documented, related fluorinated pyridines are used in the development of advanced materials such as polymers and coatings to improve durability and performance. chemimpex.com The reactive sites on the molecule could potentially be used to incorporate it as a monomer or a functional additive in polymerization reactions to create materials with tailored properties.

Spectroscopic and Computational Investigations of 2 Bromo 4 Chloromethyl 6 Fluoropyridine Derivatives

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The precise determination of the molecular structure of 2-Bromo-4-(chloromethyl)-6-fluoropyridine relies on the synergistic use of powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for providing detailed information about the connectivity of atoms and the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show two distinct signals. The protons of the chloromethyl (-CH₂Cl) group at the 4-position would typically appear as a singlet in a specific chemical shift range. The two aromatic protons on the pyridine (B92270) ring are in different chemical environments and would appear as two separate signals, likely showing coupling to the nearby fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The structure of this compound contains six carbon atoms, each in a distinct chemical environment due to the substitution pattern. Therefore, six separate signals are expected in the ¹³C NMR spectrum. The chemical shifts of these carbons are influenced by the attached atoms (Br, Cl, F, N), providing crucial data for assignment. For instance, the carbon atom bonded to the highly electronegative fluorine would exhibit a characteristic chemical shift and a strong coupling constant (JC-F).

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique used to characterize fluorine-containing compounds. For this molecule, a single signal is expected for the fluorine atom at the 6-position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei can be observed, which helps to confirm the substitution pattern on the pyridine ring.

Table 1: Predicted NMR Spectroscopic Data for this compound.(Note: This is a hypothetical representation of expected data as published experimental values are not available.)
NucleusPositionExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
¹H-CH₂Cl~4.5 - 5.0Singlet (s)N/A
H-3~7.4 - 7.8Doublet (d)JH-F
H-5~7.2 - 7.6Doublet (d)JH-F
¹³C-CH₂Cl~40 - 50SingletN/A
C-2~140 - 145SingletN/A
C-3~120 - 130DoubletJC-F
C-4~145 - 155DoubletJC-F
C-5~110 - 120DoubletJC-F
C-6~160 - 165DoubletJC-F
¹⁹FF-6~(-60) - (-80)Singlet or MultipletCoupling to H-3, H-5, C-3, C-5

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₆H₄BrClFN), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes would result in a characteristic isotopic pattern in the mass spectrum, providing further confirmation of the compound's identity. The calculated monoisotopic mass for C₆H₄⁷⁹Br³⁵ClFN is 222.9199 Da, and a high-resolution mass spectrometer would be expected to measure a value extremely close to this theoretical mass.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations provide a theoretical framework for understanding the molecular properties and reactivity of compounds like this compound at the atomic level. These computational methods are crucial for complementing experimental data and providing predictive insights.

Theoretical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. For this compound, these calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and generate molecular electrostatic potential (MEP) maps.

The analysis of the HOMO and LUMO energy levels helps in predicting the molecule's reactivity towards nucleophiles and electrophiles. The MEP map visually represents the electron-rich and electron-deficient regions of the molecule, indicating likely sites for chemical reactions. For instance, the electron-withdrawing nature of the halogen substituents and the pyridine nitrogen would significantly influence the charge distribution and reactivity of the aromatic ring and the chloromethyl group.

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a chemical transformation. princeton.edu For reactions involving this compound, such as nucleophilic substitution at the chloromethyl carbon, computational methods can be used to identify transition states and intermediates along the reaction pathway. nih.gov

By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. These theoretical investigations provide a deeper understanding of the factors controlling the reaction's outcome and can guide the design of new synthetic routes or the prediction of a compound's stability and reactivity. For example, modeling the substitution of the chlorine atom by a nucleophile would involve calculating the energy profile for the approach of the nucleophile, the formation of the transition state, and the departure of the chloride leaving group.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes to the Compound

While established methods for synthesizing substituted pyridines exist, the focus is shifting towards greener, more efficient, and safer protocols. Traditional syntheses often rely on harsh reagents and multi-step processes that generate significant waste. Future research will prioritize the development of synthetic routes that align with the principles of green chemistry.

Key areas of investigation include:

Catalytic C-H Activation: Direct, late-stage functionalization of simpler pyridine (B92270) precursors through C-H activation would represent a significant leap in efficiency, reducing the need for pre-functionalized starting materials and minimizing step counts.

Flow Chemistry: Continuous flow processes offer enhanced safety, better heat and mass transfer, and the potential for straightforward scalability compared to batch reactions. Developing a flow synthesis for 2-Bromo-4-(chloromethyl)-6-fluoropyridine could improve yield, purity, and operator safety.

Milder Reagents: Research into replacing hazardous reagents is crucial. For instance, conventional chlorination of the hydroxymethyl precursor often uses thionyl chloride, which produces toxic sulfur dioxide gas. mdpi.com Alternative, milder chlorinating agents could mitigate this issue. mdpi.com Similarly, avoiding pyrophoric organometallic reagents like n-butyllithium in favor of more stable alternatives such as Turbo Grignard reagents (isopropylmagnesium chloride lithium chloride complex) can improve the safety and practicality of the synthesis. mdpi.com

Synthetic AspectTraditional ApproachPotential Sustainable AlternativeKey Advantage
HalogenationUse of pyrophoric n-butyllithiumTurbo Grignard ReagentsImproved safety and handling mdpi.com
ChlorinationThionyl Chloride (SOCl₂)Cyanuric chloride•DMF adductAvoids toxic SO₂ byproduct mdpi.com
Process TypeBatch SynthesisContinuous Flow ChemistryEnhanced safety, scalability, and control
Overall StrategyLinear, multi-step synthesisConvergent multicomponent reactionsIncreased atom economy and efficiency nih.gov
Table 1: Comparison of Traditional and Sustainable Synthetic Approaches.

Exploration of Undiscovered Reactivity Pathways and Functionalizations

The reactivity of this compound is largely dictated by its three distinct functional groups. While classical transformations like nucleophilic substitution at the chloromethyl group and cross-coupling at the bromo position are expected, significant opportunities exist to uncover novel reactivity.

Future research directions include:

Site-Selective Functionalization: A primary challenge and opportunity is the controlled, selective functionalization of one site without affecting the others. Developing orthogonal protection-free strategies will be a key area of research.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ring nitrogen, is a prime site for SNAr. The reactivity of fluoropyridines in SNAr reactions is often significantly higher than their chloro-analogues, allowing for milder reaction conditions. nih.gov A systematic study of SNAr reactions with various nucleophiles (O, N, S-based) would vastly expand the library of accessible derivatives.

Meta-Position Functionalization: Recent breakthroughs have demonstrated novel strategies for functionalizing pyridines at the traditionally hard-to-access meta-position (C5 in this compound). uni-muenster.deinnovations-report.com These methods, involving temporary de-aromatization of the pyridine ring to reverse its electronic properties, could be applied to this compound to install additional functionalities and create highly complex scaffolds. uni-muenster.deinnovations-report.com

Photoredox and Electrochemical Methods: These modern synthetic techniques could unlock new reaction pathways not accessible through traditional thermal methods, potentially enabling novel C-H functionalizations or unique coupling reactions.

Expansion of Applications in Diverse Chemical Disciplines

The structural motifs present in this compound are prevalent in bioactive molecules and functional materials. innovations-report.com This makes it a highly promising scaffold for development in several fields.

Medicinal Chemistry: The pyridine ring is a common feature in many top-selling pharmaceuticals. nih.gov Fluorine substitution is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netresearchgate.net This compound serves as an ideal starting point for synthesizing new chemical entities for drug discovery programs, targeting areas such as oncology, neuroscience, and infectious diseases. For example, related bromo-fluoropyridine cores have been used as precursors for inhibitors of cyclin-dependent kinases (CDKs) for cancer treatment and for drugs targeting neuroprotection. guidechem.com

Agrochemicals: Substituted pyridines are also a cornerstone of modern agrochemicals. nih.gov The specific combination of halogens in this molecule could be exploited to develop new herbicides, fungicides, or insecticides with novel modes of action.

Materials Science: Fluorinated aromatic compounds are valuable building blocks for high-performance polymers and organic electronic materials. mdpi.com Derivatives of this compound could be used to synthesize materials with enhanced thermal stability and specific electronic properties for applications in organic light-emitting diodes (OLEDs), sensors, or advanced polymers. guidechem.commdpi.com

DisciplinePotential ApplicationRationale for Use
Medicinal ChemistryScaffold for kinase inhibitors, GPCR modulatorsFluorine enhances metabolic stability; pyridine is a key pharmacophore researchgate.netresearchgate.netguidechem.com
AgrochemicalsDevelopment of novel pesticides and herbicidesHalogenated pyridines are a proven class of agrochemicals nih.govinnovations-report.com
Materials ScienceMonomers for fluorinated polymers, organic semiconductorsFluorine imparts thermal stability and unique electronic properties mdpi.com
CatalysisPrecursor for novel ligandsUsed to synthesize bipyridine and other ligand types for catalysts ossila.com
Table 2: Potential Applications of this compound Derivatives.

Interdisciplinary Research Opportunities Utilizing the Compound's Structure

The versatility of this compound makes it an ideal tool for fostering collaboration between different scientific fields.

Chemical Biology: The chloromethyl group can act as a reactive handle to covalently attach the pyridine scaffold to biomolecules, creating chemical probes to study biological systems or targeted drug conjugates. The fluorine atom can be replaced with fluorine-18 (B77423) for use as a positron emission tomography (PET) imaging agent.

Supramolecular Chemistry: Derivatives can be designed to self-assemble into complex, ordered structures. The pyridine nitrogen can coordinate to metals, while the fluorinated ring can participate in non-covalent interactions like halogen bonding or fluorous-phase interactions, leading to new functional materials and molecular machines.

Computational Chemistry: Theoretical studies can predict the reactivity of the different sites on the molecule, guide the design of new synthetic routes, and model the interactions of its derivatives with biological targets or within materials. This synergy between computational and experimental chemistry can accelerate the discovery and optimization process.

Environmental Science: The development of polymers from fluorinated pyridines for the selective removal of pollutants from water represents a link between organic synthesis, polymer science, and environmental remediation. mdpi.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile platform for innovation across the chemical sciences and beyond.

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